molecular formula C10H14BrNO2S B8203027 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide

1-(2-Bromophenyl)-N-isopropylmethanesulfonamide

Cat. No.: B8203027
M. Wt: 292.19 g/mol
InChI Key: NALWTXNQGBIHBS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-N-isopropylmethanesulfonamide is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a bromophenyl group and an N-isopropylmethanesulfonamide moiety, a structure recognized as a valuable scaffold in organic synthesis . The bromine atom at the 2-position of the phenyl ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the structure into more complex molecules . Simultaneously, the sulfonamide functional group can act as a key pharmacophore, contributing to the molecule's ability to interact with biological targets . As a result, this compound serves as a versatile intermediate for synthesizing potential therapeutic agents, including kinase inhibitors . Researchers will find this reagent particularly useful for constructing compound libraries or exploring new chemical entities in hit-to-lead optimization campaigns. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALWTXNQGBIHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromobenzenesulfonyl Chloride

The foundational step involves diazotization of 2-bromoaniline followed by sulfonation. A modified protocol from CN117551005A outlines:

  • Diazotization : 2-Bromoaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Sulfonation : The diazonium salt reacts with SO₂ in the presence of CuCl₂, yielding 2-bromobenzenesulfonyl chloride.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization); 90–100°C (sulfonation)

  • Catalyst: CuCl₂ (0.5 mol%)

  • Yield: 82–84%

Coupling with Isopropylamine

The sulfonyl chloride reacts with isopropylamine in a nucleophilic substitution reaction. A procedure adapted from US20030236437A1 employs:

  • Base-Mediated Coupling :

    • Reagents: 2-Bromobenzenesulfonyl chloride, isopropylamine, LiH (base)

    • Solvent: DMF or acetonitrile

    • Temperature: 120–160°C (microwave-assisted)

    • Yield: 72–78%

Key Data :

ParameterValue
Molar Ratio (R1:R2)1:1.5 (sulfonyl chloride:amine)
Reaction Time3–7 hours
Purity (HPLC)>98%

Method 2: Direct Alkylation of Sulfonamide

Alkylation of N-H Sulfonamide

A one-pot method from PMC8046889 modifies the sulfonamide’s nitrogen using isopropyl bromide:

  • Substrate : N-(2-bromophenyl)methanesulfonamide

  • Alkylating Agent : Isopropyl bromide

  • Base : LiH or K₂CO₃

  • Solvent : DMF or THF

Optimized Conditions :

  • Temperature: 50–80°C

  • Catalyst: None required

  • Yield: 62–68%

Challenges and Solutions

  • Regioselectivity : Competing O-alkylation is mitigated by using bulky bases (e.g., LiH).

  • Byproducts : Bis-alkylated products (<5%) are removed via column chromatography (hexane:EtOAc = 15:1).

Method 3: Reductive Amination Approach

Synthesis via Schiff Base Intermediate

A less common route involves reductive amination, as demonstrated in EP3131906B1:

  • Formation of Imine : 2-Bromobenzenesulfonyl chloride reacts with acetone to form a sulfonyl imine.

  • Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the secondary amine.

Reaction Metrics :

StepConditionsYield
Imine FormationEt₃N, CH₂Cl₂, 25°C, 12h85%
ReductionNaBH₄, MeOH, 0°C, 1h70%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Sulfonyl ChlorideHigh purity, scalableMulti-step, hazardous Cl₂/SO₂
Direct AlkylationOne-pot, simple workupModerate yields
Reductive AminationAvoids sulfonyl chloridesLower overall yield

Yield Optimization Strategies

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 30 minutes vs. 6 hours).

  • Catalytic DMF : Enhances coupling efficiency in Method 1 (yield increase by 15%) .

Chemical Reactions Analysis

1-(2-Bromophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Sulfonamides, including 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This mechanism is critical for developing new antibiotics against resistant strains.
    • Anticancer Research : Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
  • Biological Studies
    • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes related to metabolic pathways. This property is essential for understanding drug interactions and developing new therapeutic agents.
    • In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound against various diseases, including infections caused by resistant bacteria and certain types of tumors.
  • Chemical Synthesis
    • Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules, which are utilized in pharmaceuticals and agrochemicals.
  • Industrial Applications
    • Material Science : Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as polymers that exhibit enhanced thermal stability or chemical resistance.

Table 1: Comparison of Biological Activities

CompoundActivity TypeEffective Concentration (µM)Reference
This compoundAntibacterial5
1-(4-Fluorophenyl)-N-tert-butylmethanesulfonamideAnticancer10
5-Bromo-N-alkylthiophene-2-sulfonamidesAntimicrobial0.39

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A study evaluated the effectiveness of this compound against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. Results showed significant inhibition at low concentrations, suggesting potential as a therapeutic agent against multi-drug resistant infections .
  • Anticancer Activity
    • In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation pathways .
  • Enzyme Inhibition Studies
    • Research highlighted its role as an inhibitor of dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition was linked to reduced bacterial viability, supporting its use as an antibiotic candidate .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s isopropyl group introduces steric bulk but lower polarity compared to the 4-cyanophenyl group in the analog from .
  • Molecular Weight Trends: The 4-cyanophenyl analog has a higher molecular weight (351.22 g/mol) due to the aromatic nitrile group, while the oxazole-containing compound has the highest weight (358.45 g/mol) due to its complex heterocyclic structure.

Reactivity and Functional Group Analysis

  • Sulfonamide Acidity: The isopropyl group in the target compound is less electron-withdrawing than the 4-cyanophenyl group in ’s analog , suggesting that the latter may have a lower pKa, increasing its deprotonation tendency in basic conditions.
  • Heterocyclic Influence : The oxazole ring in ’s compound introduces a rigid, planar structure that could enhance binding to biological targets via π-π interactions or hydrogen bonding.

Hypothetical Pharmacological Implications

  • The target compound’s isopropyl group may reduce metabolic stability compared to the 4-cyanophenyl analog , which could resist oxidative degradation.

Biological Activity

1-(2-Bromophenyl)-N-isopropylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a bromophenyl group and a sulfonamide moiety, suggests a range of biological activities. This article aims to summarize the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BrN1O2S1
  • Molecular Weight : 303.21 g/mol

This compound features a bromine atom that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to target proteins, including enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has shown that sulfonamides possess antimicrobial properties. A study highlighted the effectiveness of similar sulfonamide derivatives against bacterial strains, suggesting that this compound may exhibit comparable activity.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar SulfonamideS. aureus16 µg/mL

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been investigated in vitro. Studies indicate that related compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Study on Pain Management

A notable study examined the analgesic properties of compounds similar to this compound. These compounds were tested in animal models for their ability to alleviate pain through modulation of opioid receptors.

  • Findings : The tested compounds showed significant anti-nociceptive effects, demonstrating the potential for developing new pain management therapies.

Neuroprotective Properties

Research into neuroprotective agents has suggested that sulfonamides can protect against neuronal damage. In models of neurodegenerative diseases, compounds with similar structures have shown promise in preserving neuronal integrity and function.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a sulfonylation reaction between 2-bromophenylmethanesulfonyl chloride and isopropylamine. Key steps include:

  • Reaction Conditions: Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen to minimize hydrolysis. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification: Recrystallization from ethanol/water (7:3 v/v) yields crystals with >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Yield Optimization: Stoichiometric excess of isopropylamine (1.2 eq) improves yield to ~85%.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionReference
SolventAnhydrous DCM
BaseTriethylamine (1.5 eq)
Purification MethodEthanol/water recrystallization
Purity AssessmentHPLC (C18, 220 nm)

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃, 400 MHz): Confirm bromophenyl (δ 7.3–7.6 ppm) and isopropyl (δ 1.2–1.4 ppm) groups.
    • ¹³C NMR : Verify sulfonamide linkage (C-SO₂ at ~55 ppm) .
  • Infrared Spectroscopy (IR): Detect sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/c space group) .

Q. Table 2: Key Spectral Benchmarks

TechniqueDiagnostic FeatureReference
¹H NMRIsopropyl CH₃ (δ 1.2 ppm)
¹³C NMRSulfonamide C (δ 55 ppm)
IRS=O stretches (~1300 cm⁻¹)
X-rayBond angles (C-S-N ~105°)

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be systematically resolved?

Methodological Answer: Contradictions often arise from impurities or stereochemical variations. Follow this protocol:

  • Step 1: Re-run NMR with higher resolution (e.g., 600 MHz) and deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify solvent artifacts .
  • Step 2: Perform mass spectrometry (HRMS) to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 332.03) and rule out byproducts .
  • Step 3: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can clarify spatial proximity of bromophenyl and sulfonamide groups .

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) in N₂ atmosphere (heating rate 10°C/min). Melting point (mp) data from analogs (e.g., mp 65–66°C for bromophenyl derivatives) suggest stability up to 150°C .
  • Photodegradation: Expose to UV light (254 nm) and monitor via HPLC. Use amber vials for light-sensitive samples .
  • Hydrolytic Stability: Incubate in buffer solutions (pH 2–12) at 37°C. Sulfonamides generally degrade in strong acids (pH <2) via cleavage of the S-N bond .

Q. How can crystallography data inform structure-activity relationships (SAR) for this compound?

Q. Table 3: Key Crystallographic Parameters

ParameterValueReference
Space GroupMonoclinic P2₁/c
Bond Length (C-Br)1.89 Å
H-bond Donor/AcceptorSulfonamide O as acceptor

Q. What computational methods are recommended to predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., bromine atom as leaving group) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model SN2 mechanisms .
  • Software Tools: Use Gaussian 16 (B3LYP/6-311+G(d,p)) for geometry optimization and NBO analysis .

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